Synthesis and Characterization of 2,3-Diethynylpyridine: A Technical Guide
Synthesis and Characterization of 2,3-Diethynylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and characterization methods for the novel compound 2,3-diethynylpyridine. Due to the limited availability of direct literature on this specific molecule, this document outlines a robust synthetic strategy based on well-established chemical transformations, primarily the Sonogashira coupling reaction. The protocols and characterization data are presented based on analogous compounds and established principles of organic chemistry, providing a solid foundation for researchers to produce and verify this target molecule.
Synthetic Pathway
The proposed synthesis of 2,3-diethynylpyridine commences with a commercially available precursor, 2,3-dichloropyridine. The synthetic strategy involves a twofold Sonogashira coupling reaction to introduce the two ethynyl moieties, followed by a deprotection step to yield the final product.
Caption: Proposed synthetic pathway for 2,3-diethynylpyridine.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of 2,3-diethynylpyridine. These protocols are based on established procedures for similar transformations.
Synthesis of 2,3-Bis(trimethylsilylethynyl)pyridine
This procedure details the double Sonogashira coupling of 2,3-dichloropyridine with (trimethylsilyl)acetylene.
Materials:
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2,3-Dichloropyridine
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(Trimethylsilyl)acetylene (TMS-acetylene)
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)
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Triethylamine (Et₃N)
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Anhydrous Tetrahydrofuran (THF)
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Argon or Nitrogen gas
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Standard glassware for inert atmosphere reactions
Procedure:
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To a dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add 2,3-dichloropyridine (1.0 eq).
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Add anhydrous THF to dissolve the starting material.
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To the solution, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).
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Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
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Add triethylamine (4.0 eq) and (trimethylsilyl)acetylene (2.5 eq) to the reaction mixture.
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Heat the reaction mixture to 70 °C and stir under an inert atmosphere.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Once the reaction is complete (typically after 24-48 hours), cool the mixture to room temperature.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,3-bis(trimethylsilylethynyl)pyridine.
Synthesis of 2,3-Diethynylpyridine
This procedure outlines the deprotection of the silyl groups to yield the final product.
Materials:
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2,3-Bis(trimethylsilylethynyl)pyridine
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Potassium carbonate (K₂CO₃)
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Methanol (MeOH)
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Dichloromethane (CH₂Cl₂)
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Standard laboratory glassware
Procedure:
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Dissolve 2,3-bis(trimethylsilylethynyl)pyridine (1.0 eq) in methanol in a round-bottom flask.
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Add potassium carbonate (3.0 eq) to the solution.
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Stir the mixture at room temperature.
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Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).
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Remove the methanol under reduced pressure.
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Add water to the residue and extract the product with dichloromethane (3 x 30 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-diethynylpyridine. Further purification can be achieved by recrystallization or column chromatography if necessary.
Characterization Workflow
The identity and purity of the synthesized 2,3-diethynylpyridine should be confirmed through a series of analytical techniques.
Caption: General workflow for the characterization of 2,3-diethynylpyridine.
Expected Characterization Data
The following table summarizes the expected characterization data for 2,3-diethynylpyridine based on the analysis of similar compounds.
| Technique | Expected Data |
| ¹H NMR | Solvent: CDCl₃δ (ppm): ~8.5-8.7 (dd, 1H, pyridyl-H), ~7.7-7.9 (dd, 1H, pyridyl-H), ~7.2-7.4 (dd, 1H, pyridyl-H), ~3.4-3.6 (s, 1H, alkyne-H), ~3.2-3.4 (s, 1H, alkyne-H) |
| ¹³C NMR | Solvent: CDCl₃δ (ppm): ~150-152 (pyridyl-C), ~140-142 (pyridyl-C), ~125-127 (pyridyl-C), ~122-124 (pyridyl-C), ~120-122 (pyridyl-C), ~85-90 (alkyne-C), ~80-85 (alkyne-C), ~78-82 (alkyne-C), ~75-80 (alkyne-C) |
| IR (Infrared) | (KBr, cm⁻¹): ~3300 (alkyne C-H stretch)~2100-2150 (alkyne C≡C stretch)~1560-1600 (pyridine ring C=N and C=C stretches) |
| HRMS (High-Resolution Mass Spectrometry) | Mode: ESI⁺Calculated [M+H]⁺: C₉H₆N⁺, m/z = 128.0498Found: Expected to be within ± 5 ppm of the calculated value. |
| Melting Point | Expected to be a solid at room temperature. The melting point would need to be determined experimentally. |
Disclaimer: The experimental protocols and characterization data provided in this document are based on established chemical principles and data from analogous compounds. Researchers should conduct their own risk assessments and optimizations for all procedures. The provided data should be used as a reference for comparison with experimentally obtained results.
